Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is a complex organic compound with a molecular formula of C20H25ClN2O2S . This compound is known for its unique structure, which includes a benzoic acid core substituted with a chloro group, a pyrrole ring, and a thioxomethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoic acid with thioxomethylpyrrole under specific conditions to form the intermediate compound. This intermediate is then esterified with 2-methyl-1-(1-methylethyl)propyl alcohol to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution .
Scientific Research Applications
Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Benzoic acid, 2-chloro-5-((1H-pyrrol-2-ylthioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester can be compared with similar compounds such as:
Benzoic acid derivatives: These compounds share the benzoic acid core but differ in their substituents.
Pyrrole-containing compounds: These compounds contain the pyrrole ring and exhibit similar chemical properties.
Thioxomethyl derivatives: These compounds have the thioxomethyl group and are studied for their unique reactivity.
This compound’s uniqueness lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
178870-39-8 |
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Molecular Formula |
C19H23ClN2O2S |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-yl 2-chloro-5-(1H-pyrrole-2-carbothioylamino)benzoate |
InChI |
InChI=1S/C19H23ClN2O2S/c1-11(2)17(12(3)4)24-19(23)14-10-13(7-8-15(14)20)22-18(25)16-6-5-9-21-16/h5-12,17,21H,1-4H3,(H,22,25) |
InChI Key |
LZPLBFJVPYQQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CN2)Cl |
Origin of Product |
United States |
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